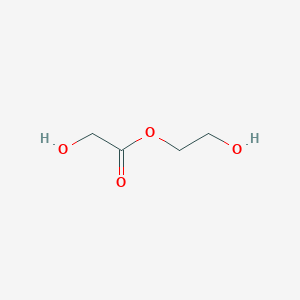
2-HYDROXYETHYL 2-HYDROXYACETATE
Vue d'ensemble
Description
2-Hydroxyethyl 2-Hydroxyacetate is an organic compound with the molecular formula C4H8O4. It is a colorless liquid that is soluble in water and commonly used in various chemical processes. This compound is known for its versatility and is utilized in multiple industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl 2-Hydroxyacetate can be synthesized through the esterification of glycolic acid with ethylene glycol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 2-Hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glycolic acid and ethylene glycol.
Reduction: Reduction reactions can convert it back to its alcohol components.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: These reactions often require a base such as sodium hydroxide (NaOH) or an acid catalyst.
Major Products
Oxidation: Glycolic acid and ethylene glycol.
Reduction: Ethylene glycol and glycolic acid.
Substitution: Various esters and ethers depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxyethyl 2-Hydroxyacetate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in the preparation of biological buffers and as a stabilizer in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of polymers, resins, and coatings due to its excellent solubility and reactivity.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 2-Hydroxyacetate involves its ability to participate in esterification and hydrolysis reactions. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various chemical processes. In biological systems, it can interact with enzymes and proteins, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene Glycol: Similar in structure but lacks the ester functional group.
Glycolic Acid: Contains a carboxyl group instead of the ester group.
2-Hydroxyethyl Acetate: Similar but with only one hydroxyl group.
Uniqueness
2-Hydroxyethyl 2-Hydroxyacetate is unique due to its dual hydroxyl groups and ester functionality, making it highly versatile in chemical reactions. Its ability to undergo both esterification and hydrolysis reactions sets it apart from similar compounds, providing a broader range of applications in various fields.
Propriétés
IUPAC Name |
2-hydroxyethyl 2-hydroxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-2-8-4(7)3-6/h5-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVXRNIPAILLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576514 | |
| Record name | 2-Hydroxyethyl hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14396-72-6 | |
| Record name | 2-Hydroxyethyl hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


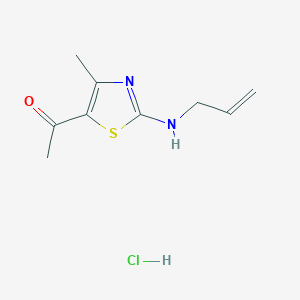
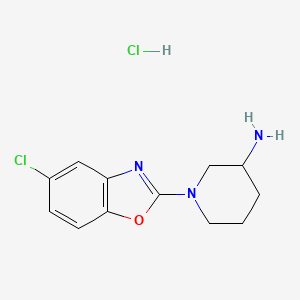
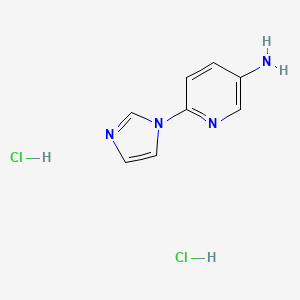
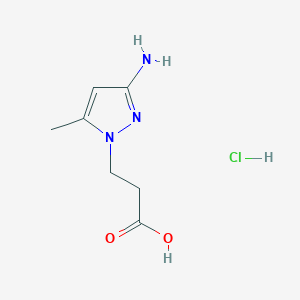
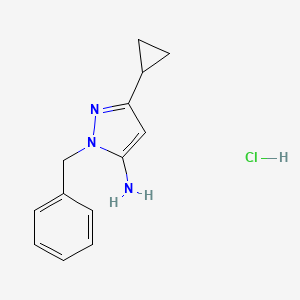
![1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B3047680.png)
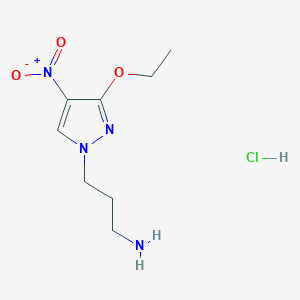
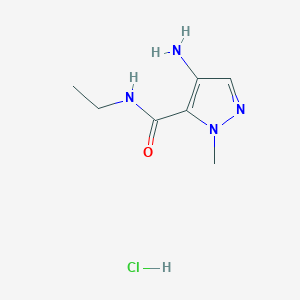
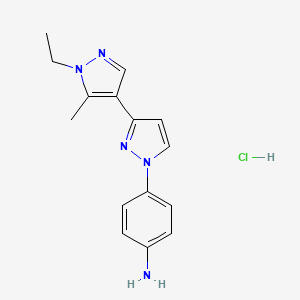

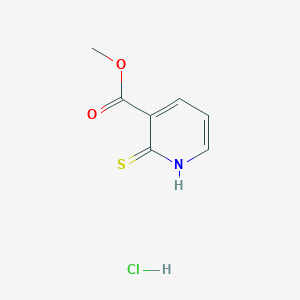
![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)
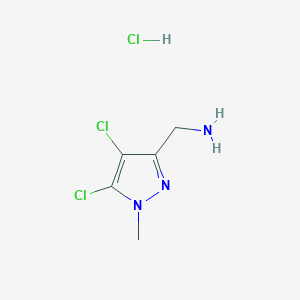
![[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3047691.png)
